Methyl[2-(oxan-4-yl)ethyl]amine
Description
Methyl[2-(oxan-4-yl)ethyl]amine (IUPAC name: N-methyl-2-(tetrahydropyran-4-yl)ethanamine) is a secondary amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an ethylamine chain terminated by a methyl group. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol. The compound combines a polar tetrahydropyran ring (enhancing water solubility) with a lipophilic ethylamine backbone, making it a candidate for pharmaceutical or agrochemical applications where balanced polarity is critical.
Properties
IUPAC Name |
N-methyl-2-(oxan-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-2-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRJSXZUSJELQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083216-46-9 | |
| Record name | methyl[2-(oxan-4-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-(oxan-4-yl)ethyl]amine typically involves the reaction of tetrahydropyran with ethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between the two compounds. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal reaction rates .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-pressure reactors and advanced catalysts can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl[2-(oxan-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethylamine group can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced derivatives such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the ethylamine moiety.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₈H₁₇NO
- SMILES Notation : CNCCC1CCOCC1
- InChIKey : AFRJSXZUSJELQD-UHFFFAOYSA-N
The compound features a morpholine-like structure with a methyl group attached to the nitrogen atom, which may influence its biological activity and solubility properties.
Medicinal Chemistry
Methyl[2-(oxan-4-yl)ethyl]amine has been investigated for its potential therapeutic effects, particularly in cancer treatment. It has been noted for its ability to interact with mutant forms of the p53 protein, a crucial tumor suppressor involved in cell cycle regulation and apoptosis. Compounds that can restore the function of mutant p53 are of significant interest in cancer therapy.
- Case Study : A patent describes methods using compounds that bind to p53 mutants to enhance their DNA-binding ability, potentially leading to increased apoptosis in cancer cells. This approach highlights the importance of this compound in developing novel anticancer agents targeting p53 mutations .
Neuropharmacology
Research indicates that compounds similar to this compound may act as ligands for various neurotransmitter receptors, including opioid receptors. This suggests potential applications in pain management and neurological disorders.
- Case Study : The synthesis of opioid receptor ligands has shown promise for treating pain conditions. Compounds that mimic natural ligands can modulate pain pathways effectively .
Material Science
The structural properties of this compound allow it to be explored as a building block for synthesizing polymers or other materials with specific functionalities. Its oxane ring can provide flexibility and stability in polymer chains.
Pharmacological Insights
Pharmacological studies have suggested that this compound can exhibit various biological activities, including:
- Anticancer Activity : By restoring the function of mutant p53 proteins, it may inhibit tumor growth.
- Analgesic Properties : As a potential opioid receptor ligand, it could be developed into effective pain relief medications.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Potential Application |
|---|---|---|
| This compound | Morpholine derivative | Cancer therapy, pain management |
| Tafenoquine | Aminoquinoline | Malaria treatment |
| TAK-733 | Pyrido[2,3-d]pyrimidine | Cancer therapy |
Mechanism of Action
The mechanism of action of Methyl[2-(oxan-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the tetrahydropyran ring can enhance the compound’s binding affinity and specificity for certain receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural motifs with Methyl[2-(oxan-4-yl)ethyl]amine, enabling comparisons of physicochemical and functional properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| This compound | C₈H₁₇NO | 143.23 | Tetrahydropyran ring, secondary amine | Drug intermediates, ligands |
| 4-(Cyclobutylmethyl)oxan-4-amine () | C₁₀H₁₉NO | 169.26 | Tetrahydropyran ring, cyclobutyl substituent | Research and development |
| 2-(4-Methoxyphenyl)-N-methylethanamine () | C₁₀H₁₅NO | 165.23 | Aromatic methoxy group, secondary amine | Psychoactive agent candidates |
| 2-(4-Methylphenyl)ethylamine () | C₁₄H₂₁NO | 219.32 | Oxolane (tetrahydrofuran) ring, aromatic substituent | Industrial research |
Key Observations:
Pharmacological and Functional Insights
- Monoamine Transporter Interactions: Compounds with secondary amine structures (e.g., ’s 4,4'-DMAR) often exhibit monoamine transporter modulation.
- Enzymatic Inhibition : Tyrosinase-inhibiting properties observed in methoxy-substituted tyramine derivatives () highlight the role of amine-ester hybrids in enzyme targeting, though the target compound lacks ester functionality .
Research Findings and Data Limitations
Available Data from Literature
Gaps in Knowledge
- Melting points, boiling points, and solubility data for this compound are absent in the provided evidence.
- Pharmacokinetic and toxicity profiles remain unstudied, necessitating further research.
Biological Activity
Methyl[2-(oxan-4-yl)ethyl]amine, also known as N-methyl-2-(oxan-4-yl)ethanamine, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound has a molecular formula of CHNO and features an oxane (tetrahydrofuran) ring structure. The compound's structure can be represented in SMILES notation as CNCCC1CCOCC1, indicating the presence of a methyl group attached to the nitrogen atom and a 2-(oxan-4-yl)ethyl moiety.
The biological activity of this compound is thought to be influenced by its ability to interact with various biological targets. Its structure allows it to potentially act as an enzyme inhibitor or receptor ligand. The oxane ring may facilitate interactions with lipid membranes or proteins, leading to alterations in cellular signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of certain tumor cells, indicating potential for development as an anticancer agent.
- Antimicrobial Properties : The compound has been explored for its antimicrobial potential, showing effectiveness against specific bacterial strains. This property could be leveraged in the development of new antimicrobial therapies.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Anticancer Activity
In a study investigating the anticancer properties of this compound, researchers conducted in vitro assays on several cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at low micromolar concentrations, particularly against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The mechanism underlying this activity was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that suggests potential for therapeutic applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
